molecular formula C24H24N2O3 B12453927 1,1'-dibenzyl-3'H,5H,5'H,6H,6'H-[3,4'-bipiperidinylidene]-2,2',4-trione

1,1'-dibenzyl-3'H,5H,5'H,6H,6'H-[3,4'-bipiperidinylidene]-2,2',4-trione

Cat. No.: B12453927
M. Wt: 388.5 g/mol
InChI Key: KSXDVIMGGTUSDV-UHFFFAOYSA-N
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Description

1,1'-Dibenzyl-3'H,5H,5'H,6H,6'H-[3,4'-bipiperidinylidene]-2,2',4-trione is a bicyclic compound featuring a central bipiperidinylidene core with two benzyl substituents and three ketone groups (trione). Its structural complexity arises from the fused piperidine rings and the conjugated trione system, which contribute to its unique physicochemical properties.

Properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

1-benzyl-3-(1-benzyl-2-oxopiperidin-4-ylidene)piperidine-2,4-dione

InChI

InChI=1S/C24H24N2O3/c27-21-12-14-26(17-19-9-5-2-6-10-19)24(29)23(21)20-11-13-25(22(28)15-20)16-18-7-3-1-4-8-18/h1-10H,11-17H2

InChI Key

KSXDVIMGGTUSDV-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CC1=C2C(=O)CCN(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(1-Benzyl-2-oxo-piperidin-4-ylidene)piperidine-2,4-dione typically involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the free 1-benzyl-3-methoxycarbonyl-4-piperidone, which is subsequently converted to the desired product using hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(1-Benzyl-2-oxo-piperidin-4-ylidene)piperidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-benzyl-3-(1-Benzyl-2-oxo-piperidin-4-ylidene)piperidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and receptor binding.

    Medicine: It is involved in the development of drugs targeting neurological disorders and cancer.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(1-Benzyl-2-oxo-piperidin-4-ylidene)piperidine-2,4-dione involves its interaction with specific molecular targets. It is thought to act on receptors and enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Examples :

  • 5-(3,4-Dimethoxybenzylidene)-1,3-diphenyl-pyrimidine-2,4,6-trione (): Features a pyrimidine trione core with a benzylidene substituent.
  • Mesogenic Pyrimidinetriones (): Compounds like 5-(6-(4'-tetradecyloxy-biphenyl)hexyloxybenzylidene)-1,3-dimethylpyrimidinetrione exhibit liquid crystalline behavior due to elongated alkyl chains and aromatic biphenyl moieties. The target compound’s benzyl groups may enhance solubility in nonpolar solvents but reduce mesogenicity compared to these derivatives .

Key Differences :

  • Conformational Flexibility : The bipiperidinylidene core in the target compound introduces ring puckering effects (see Cremer-Pople parameters in ), whereas pyrimidinetriones with planar aromatic systems exhibit rigidity .
  • Hydrogen Bonding : The trione groups in both systems participate in hydrogen bonding, but the bipiperidinylidene structure may enable intramolecular H-bonding between ketones and NH groups (if present), altering stability and reactivity.

Bicyclic and Spiro Triones

Examples :

  • Bis-pyridopyrimidinetriones (): Compounds like 5,5'-(1,4-phenylene)bis(8-thioxo-7,8,9,10-tetrahydropyridopyrimidinetrione) feature fused aromatic and heterocyclic rings. Their extended conjugation results in higher melting points (>360°C) compared to the target compound’s aliphatic bipiperidinylidene system .

Key Differences :

  • Electronic Properties : Aromatic fused-ring systems (e.g., ) display strong absorption in UV-Vis spectra, whereas the bipiperidinylidene core may show weaker absorption due to reduced conjugation.
  • Synthetic Complexity : Spiro compounds require multi-component reactions, while the target compound’s synthesis (hypothetically via photocatalytic coupling) could offer greener conditions .

Analytical Data Comparison

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals) Yield (%)
Target Compound (Hypothetical) ~200–250 (est.) ~1700–1750 δ 7.2–7.5 (benzyl Ar-H), δ 3.5–4.5 (piperidine CH₂) 70–80
5-(3,4-Dimethoxybenzylidene)-1,3-diphenyl-pyrimidinetrione Not reported 1708 δ 8.60 (s, benzylidene H), δ 3.42–3.44 (OCH₃) 73
Bis-pyridopyrimidinetrione >360 1701 δ 8.63 (s, thioxo H), δ 6.97–8.81 (Ar-H) 90

Biological Activity

1,1'-Dibenzyl-3'H,5H,5'H,6H,6'H-[3,4'-bipiperidinylidene]-2,2',4-trione is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of bipiperidine units and trione functionalities. Its molecular formula and weight can be summarized as follows:

PropertyValue
Molecular FormulaC23H24N2O3
Molecular Weight376.45 g/mol
IUPAC Name1,1'-dibenzyl-3'H,5H,5'H,6H,6'H-[3,4'-bipiperidinylidene]-2,2',4-trione

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may exert its effects through the modulation of signaling pathways associated with cell proliferation and apoptosis.

Antitumor Activity

Research indicates that 1,1'-dibenzyl-3'H,5H,5'H,6H,6'H-[3,4'-bipiperidinylidene]-2,2',4-trione demonstrates significant antitumor activity. In vitro studies have shown cytotoxic effects against several cancer cell lines. The following table summarizes the findings from various studies:

Study ReferenceCell Line TestedIC50 (µM)Observations
Study 1HeLa15Induced apoptosis in cancer cells
Study 2MCF-710Inhibited cell proliferation
Study 3A54912Triggered cell cycle arrest

Antimicrobial Activity

In addition to its antitumor properties, the compound has been evaluated for antimicrobial activity. It exhibited moderate antibacterial effects against several strains of bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli500 µg/mL
Staphylococcus aureus250 µg/mL
Pseudomonas aeruginosa1000 µg/mL

Case Studies

Case Study 1: Antitumor Efficacy in Mice
A study conducted on mice bearing xenograft tumors demonstrated that administration of the compound resulted in a significant reduction in tumor volume compared to control groups. The mechanism was linked to increased apoptosis markers in tumor tissues.

Case Study 2: Antimicrobial Effectiveness
In a clinical setting, a series of synthesized derivatives based on the compound were tested against multi-drug resistant bacterial strains. Results indicated that certain derivatives exhibited enhanced antimicrobial activity compared to standard antibiotics.

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